2,2,2-trifluoroethyl N-(cyclopropylmethyl)carbamate is a fluorinated organic compound with significant interest in various scientific fields due to its unique properties. The molecular formula of this compound is , and it has a molecular weight of approximately 223.19 g/mol. This compound belongs to the class of carbamates, which are esters or salts of carbamic acid and are characterized by the presence of the carbamate functional group (-NHCOO-).
The compound is synthesized through specific chemical reactions involving trifluoroethyl groups, which confer distinctive physical and chemical properties. It is classified under fluorinated organic compounds, specifically within the category of carbamates. The presence of trifluoromethyl groups enhances its lipophilicity and chemical stability, making it suitable for various applications in chemistry and biology.
The synthesis of 2,2,2-trifluoroethyl N-(cyclopropylmethyl)carbamate can be achieved through several methods:
The molecular structure of 2,2,2-trifluoroethyl N-(cyclopropylmethyl)carbamate features a central carbon atom connected to a trifluoroethyl group and a cyclopropylmethyl group through an amide linkage. The trifluoromethyl groups enhance its stability and reactivity.
The compound can undergo several types of chemical reactions:
The mechanism of action for 2,2,2-trifluoroethyl N-(cyclopropylmethyl)carbamate involves its interaction with biological targets:
The trifluoroethyl group (–CH₂CF₃) exerts multifaceted influences on drug behavior through its strong electron-withdrawing character, high lipophilicity (π = +1.24), and metabolic resistance. These properties arise from fluorine’s high electronegativity and the strength of C–F bonds (∼485 kJ/mol). When incorporated into carbamates, the trifluoroethyl moiety significantly enhances in vitro and in vivo stability by impeding enzymatic hydrolysis, particularly by esterases that readily degrade non-fluorinated analogues [4].
In κ-opioid receptor (KOR) agonist design, trifluoroethyl carbamates contribute to high receptor selectivity and attenuated central nervous system (CNS) side effects. The agonist SLL-039 (structurally related to trifluoroethyl carbamate derivatives) achieves exceptional KOR binding affinity (Ki = 0.47 nM) with 682-fold selectivity over μ-opioid receptors. Critically, SLL-039 demonstrates potent antinociception without sedation at therapeutic doses – a limitation of earlier KOR agonists like U50,488H. This therapeutic dissociation correlates with the trifluoroethyl group’s engagement within a hydrophobic subsite involving residues V1182.63, W124EL1, and E209EL2 [2].
Table 1: Bioactive Molecules Incorporating Trifluoroethyl Carbamate Motifs
Compound | Biological Target | Key Trifluoroethyl Contributions | Reference |
---|---|---|---|
SLL-039 | κ-Opioid Receptor | Enhanced receptor selectivity (κ/μ = 682), reduced sedation | [2] |
Odanacatib Derivatives | Cathepsin K | Improved metabolic stability and binding kinetics | [4] |
BACE1 Inhibitors (e.g., 6a) | β-Secretase | Increased cell permeability and P-glycoprotein evasion | [9] |
CJ-17493 Analogues | NK-1 Receptor | Optimized Log D and target residence time | [4] |
Synthetically, N-2,2,2-trifluoroethylisatin ketimines serve as pivotal intermediates for constructing complex spirooxindoles. Organocatalytic [3+2] cycloadditions with these ketimines deliver CF₃-containing pyrrolidines with high stereoselectivity (>20:1 dr, >99% ee). These reactions exploit the trifluoroethyl group’s electronic bias to stabilize transition states, as demonstrated in squaramide-catalyzed cycloadditions yielding spiro[pyrrolidin-3,2'-oxindoles] with three contiguous stereocenters [4]. This synthetic versatility underscores the trifluoroethyl group’s dual role as a conformational director and metabolic stabilizer.
The cyclopropylmethyl moiety combines geometric constraint with electronic modulation, conferring distinct advantages in drug design. Its strained ring system (∼27 kcal/mol ring strain) enforces non-planar conformations, while methylene C–H bonds exhibit higher bond dissociation energy (BDE ≈ 106 kcal/mol) than linear alkyl chains, reducing susceptibility to cytochrome P450-mediated oxidation. This property diverts metabolism away from vulnerable sites, as demonstrated by pitavastatin’s preferential metabolism by CYP2C9 over CYP3A4 [5].
Table 2: Therapeutic Applications of Cyclopropylmethyl-Containing Compounds
Compound | Therapeutic Area | Key Cyclopropylmethyl Contributions | Reference |
---|---|---|---|
Pitavastatin | Hyperlipidemia | Metabolic channeling to low-risk CYP isoforms | [5] |
Risdiplam | Spinal Muscular Atrophy | Reduced hERG inhibition and phospholipidosis liability | [5] |
Antimalarial 7 | Malaria | Enhanced parasite membrane penetration and target affinity | [6] |
BACE1 Inhibitors | Alzheimer’s Disease | Improved glycine engagement and blood-brain barrier penetration | [9] |
In 2,2,2-trifluoroethyl N-(cyclopropylmethyl)carbamate, the cyclopropylmethyl group serves as a conformationally rigid amine protector. This structural feature enhances passive diffusion across biological membranes by reducing basicity (predicted pKa shift ∼1–2 units vs. n-propyl) while maintaining sufficient polarity for solubility (aqueous solubility = 130–200 μM at pH 6.5) [1] [3] [6]. In hepatitis C NS5B inhibitors and antimalarial scaffolds (e.g., imidazopyridine 7), cyclopropylmethyl substituents improve target engagement through optimal van der Waals contacts with hydrophobic binding pockets [5] [6].
Metabolic caution is warranted when cyclopropyl groups are directly amine-bound, as bioactivation can generate reactive intermediates. Trovafloxacin’s hepatotoxicity involves CYP1A2-mediated cyclopropylamine oxidation, yielding ring-opened electrophiles that form hepatic protein adducts. Similarly, hepatitis C NS5B inhibitors undergo NADPH-dependent oxidation to hydroxylated metabolites and glutathione conjugates. Structural mitigation strategies include replacing cyclopropyl with gem-dimethyl groups or introducing methyl substituents to sterically block metabolic hotspots [5]. In risdiplam, cyclopropyl incorporation specifically reduced hERG inhibition while maintaining CNS availability, demonstrating the moiety’s utility in optimizing safety profiles [5].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: